molecular formula C15H14O2S B6378503 6-(4-Ethylthiophenyl)-2-formylphenol, 95% CAS No. 1261898-26-3

6-(4-Ethylthiophenyl)-2-formylphenol, 95%

Cat. No. B6378503
CAS RN: 1261898-26-3
M. Wt: 258.3 g/mol
InChI Key: VRHNHFKHNLJUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethylthiophenyl)-2-formylphenol, 95% (ETFP) is an organic compound with a molecular weight of 184.25 g/mol, a melting point of 91-92 °C, and a boiling point of 248 °C. ETFP is an aryl aldehyde with a sulfur-containing aromatic ring. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a dye in the pharmaceutical industry. ETFP has been studied extensively for its biochemical and physiological effects in laboratory experiments, and is being explored for a variety of potential applications.

Scientific Research Applications

6-(4-Ethylthiophenyl)-2-formylphenol, 95% has been studied extensively for its biochemical and physiological effects in laboratory experiments. It has been used as a model compound to study the effects of aryl aldehydes on the immune system, as well as the effects of sulfur-containing aromatic rings on the metabolism of drugs. It has also been used in studies of the role of aldehydes in the formation of reactive oxygen species, and in studies of the mechanism of action of aryl aldehydes in the body. Additionally, 6-(4-Ethylthiophenyl)-2-formylphenol, 95% has been studied for its potential use as a dye in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to involve the formation of a reactive intermediate, which then reacts with cellular components to form a stable product. This product is then metabolized by the body and excreted. Additionally, it is believed that the sulfur-containing aromatic ring of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% may play a role in its mechanism of action, as it may increase the affinity of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% for cellular components.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% have been studied in laboratory experiments. The results of these experiments suggest that 6-(4-Ethylthiophenyl)-2-formylphenol, 95% has the potential to modulate the immune system, to increase the metabolism of drugs, and to form reactive oxygen species. Additionally, 6-(4-Ethylthiophenyl)-2-formylphenol, 95% has been found to be non-toxic at concentrations up to 1 mM.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Ethylthiophenyl)-2-formylphenol, 95% in laboratory experiments include its low cost, its high yield from the two-step synthesis process, and its non-toxicity at concentrations up to 1 mM. However, there are some limitations to using 6-(4-Ethylthiophenyl)-2-formylphenol, 95% in laboratory experiments, including its low solubility in water and its potential to form reactive oxygen species. Additionally, the mechanism of action of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% is not fully understood, which may limit its use in certain experiments.

Future Directions

The potential applications of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% are vast, and there are many future directions for research. These include further research into the mechanism of action of 6-(4-Ethylthiophenyl)-2-formylphenol, 95%, as well as exploring its potential use as a dye in the pharmaceutical industry. Additionally, further research could be done into the effects of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% on the immune system, the metabolism of drugs, and the formation of reactive oxygen species. Finally, research could be done into the development of new synthesis methods for 6-(4-Ethylthiophenyl)-2-formylphenol, 95%, as well as exploring the potential of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% as a catalyst in chemical reactions.

Synthesis Methods

6-(4-Ethylthiophenyl)-2-formylphenol, 95% is synthesized through a two-step process. The first step involves the formation of 4-ethylthiophenol (4-ETP) from the reaction of ethyl bromide and thiophenol in the presence of a base. The second step involves the formation of the aldehyde from the reaction of 4-ETP with formaldehyde in the presence of a catalyst. The overall yield of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% from this two-step process is approximately 95%.

properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-2-18-13-8-6-11(7-9-13)14-5-3-4-12(10-16)15(14)17/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHNHFKHNLJUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethylthiophenyl)-2-formylphenol

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